molecular formula C7H10N2O4 B3425579 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid CAS No. 43189-49-7

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Cat. No.: B3425579
CAS No.: 43189-49-7
M. Wt: 186.17 g/mol
InChI Key: IJLYHEHUVLPNNI-UHFFFAOYSA-N
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Description

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a chemical compound with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol . It is characterized by the presence of an imidazolidine ring substituted with a methyl group and two oxo groups, along with a propanoic acid side chain. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-methylglycine with succinic anhydride, followed by oxidation to introduce the oxo groups . The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidine ring and the oxo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and affect its overall stability and solubility .

Properties

IUPAC Name

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLYHEHUVLPNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287279, DTXSID001220845
Record name 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-49-7, 7511-46-8
Record name (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC50121
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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